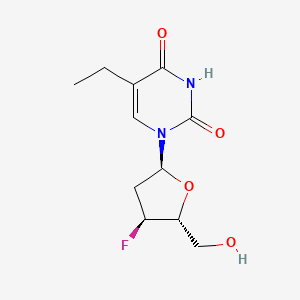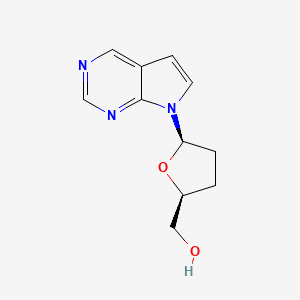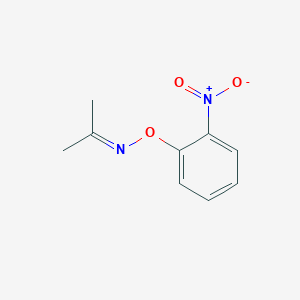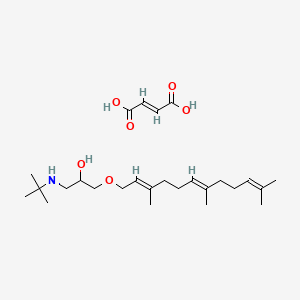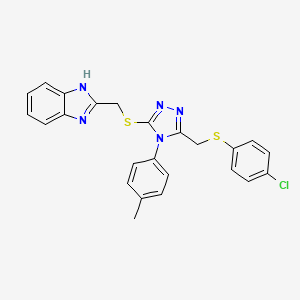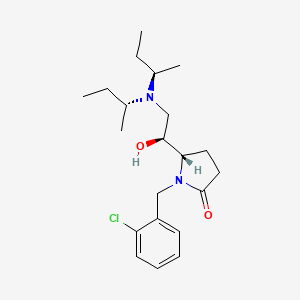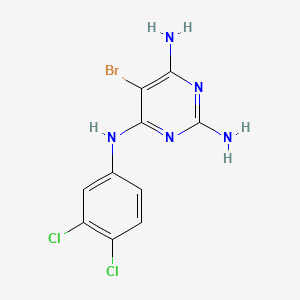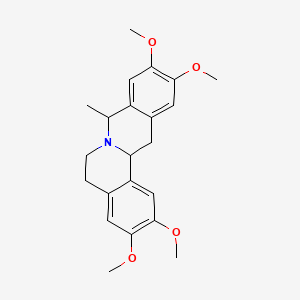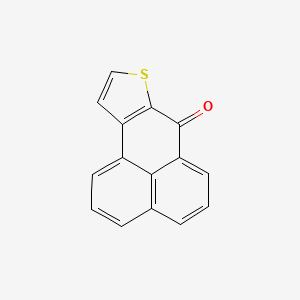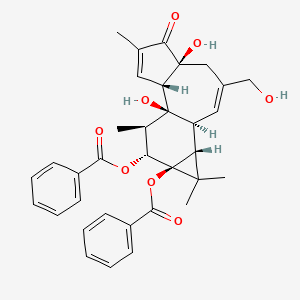
9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of oxygen and sulfur atoms within its ring system, which contribute to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides .
Scientific Research Applications
9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Oxatricyclo(4.3.0.0(2,5))non-3-ene-7,9-dione: Another tricyclic compound with similar structural features but different functional groups.
9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene: A related compound without the dioxide group, exhibiting different reactivity and properties.
Uniqueness
9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide is unique due to its combination of oxygen and sulfur atoms within the tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
32476-23-6 |
|---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
9-oxa-3λ6-thiatricyclo[4.2.1.02,5]non-7-ene 3,3-dioxide |
InChI |
InChI=1S/C7H8O3S/c8-11(9)3-4-5-1-2-6(10-5)7(4)11/h1-2,4-7H,3H2 |
InChI Key |
MMTOYCALILSUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C=CC(C2S1(=O)=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
